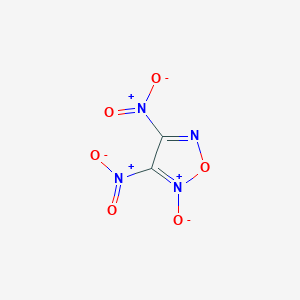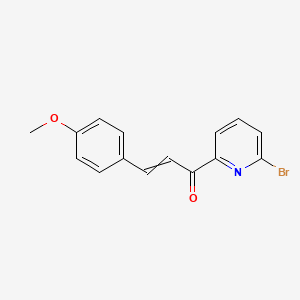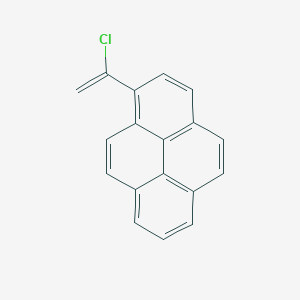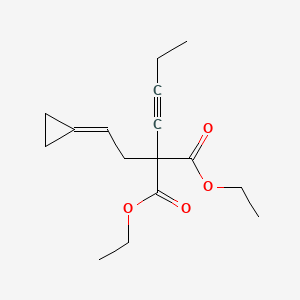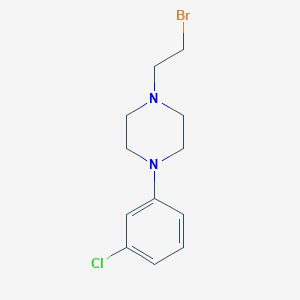![molecular formula C18H13ClN2S B15163628 6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline CAS No. 194411-80-8](/img/structure/B15163628.png)
6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline is a heterocyclic compound that combines the structural features of quinoline and benzothiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline typically involves the condensation of 6-chloroquinoline-2-carbaldehyde with 3-methyl-2-aminobenzothiazole under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids like hydrochloric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and one-pot multicomponent reactions can also enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions include various substituted quinoline and benzothiazole derivatives, which can exhibit different biological activities .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and dyes.
作用机制
The mechanism of action of 6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound may also interact with DNA, causing damage to cancer cells and inhibiting their proliferation .
相似化合物的比较
Similar Compounds
6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline: shares structural similarities with other benzothiazole and quinoline derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of the quinoline and benzothiazole moieties, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for drug discovery and development .
属性
CAS 编号 |
194411-80-8 |
|---|---|
分子式 |
C18H13ClN2S |
分子量 |
324.8 g/mol |
IUPAC 名称 |
2-[(6-chloroquinolin-2-yl)methylidene]-3-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C18H13ClN2S/c1-21-16-4-2-3-5-17(16)22-18(21)11-14-8-6-12-10-13(19)7-9-15(12)20-14/h2-11H,1H3 |
InChI 键 |
RSQLICLCYPJEJP-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2SC1=CC3=NC4=C(C=C3)C=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


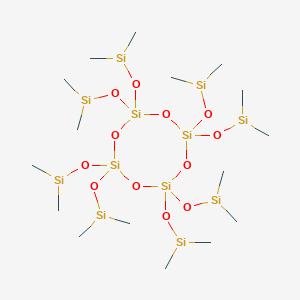
![4-[(4-Isocyanatophenyl)methyl]aniline](/img/structure/B15163552.png)
![tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B15163562.png)
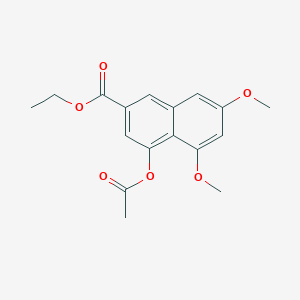
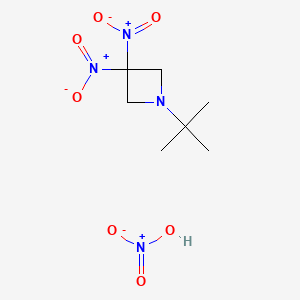
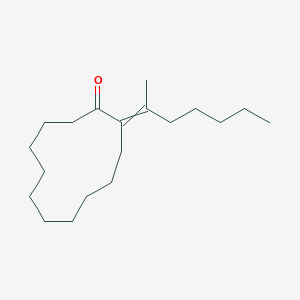
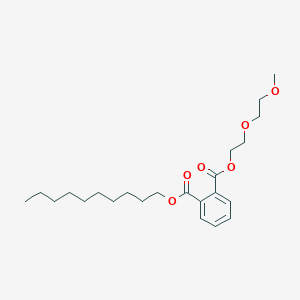
![(5S)-5-Benzyl-3-[(pyridin-3-yl)methylidene]pyrrolidin-2-one](/img/structure/B15163592.png)
![4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B15163593.png)
